(R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
Description
(R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS 1263078-12-1) is a chiral piperidine derivative featuring dual tert-butoxycarbonyl (Boc) protections. This compound is widely utilized in pharmaceutical synthesis and asymmetric catalysis due to its steric hindrance and stability under basic conditions. Its molecular structure includes a piperidine ring with an (R)-configured tertiary carbon bearing a Boc-protected amino group at position 3 and a Boc group at position 1. The Boc groups enhance solubility in organic solvents and prevent undesired side reactions during synthetic processes .
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDHHWCHJZHKMH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Protection of the Amino Group: The amino group on the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Formation of the Carboxylate Group: The carboxylate group is introduced by reacting the protected piperidine with tert-butyl chloroformate (Boc2O) under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.
Automated Purification: Industrial purification methods, including continuous chromatography and crystallization, are employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butoxycarbonyl protecting group, yielding the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions include:
Deprotected Amines: Resulting from hydrolysis.
Substituted Piperidines: Formed through nucleophilic substitution.
Oxidized or Reduced Piperidines: Resulting from oxidation or reduction reactions.
Scientific Research Applications
®-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions, allowing selective transformations to occur at other sites on the molecule. Upon completion of the desired reactions, the protecting group can be removed under mild conditions to yield the free amine.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table summarizes key structural and stereochemical distinctions between the target compound and analogous derivatives:
Physicochemical Properties
- Lipophilicity : The dual Boc groups in the target compound increase lipophilicity compared to methyl carbamate derivatives (e.g., 309962-67-2) but less than trifluoromethyl-substituted analogs (e.g., 6g) .
- Stability : Boc-protected amines are acid-labile, whereas aromatic amines (e.g., 1263284-59-8) exhibit greater stability under acidic conditions .
Biological Activity
Introduction
(R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, also known as (R)-3-(Boc-amino)piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C15H28N2O4
- Molecular Weight : 300.39 g/mol
- CAS Number : 1263078-12-1
- IUPAC Name : tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key player in numerous signaling pathways related to cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological potency of this compound can be significantly influenced by modifications to its structure. For instance, variations in the piperidine nitrogen substituents have shown to affect the inhibitory activity against GSK-3β. The introduction of bulky groups or specific aliphatic chains has been correlated with changes in potency, demonstrating the importance of molecular design in drug development.
In Vitro Studies
Recent studies have demonstrated that this compound possesses favorable cytotoxicity profiles across various cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Human Lung Fibroblast (MRC-5) | >10 | Minimal cytotoxic effects observed |
| Chinese Hamster Ovary (CHO-K1) | >10 | No significant cytotoxicity |
| Hepatocellular Carcinoma (HepG2) | <10 | Moderate cytotoxicity noted |
| Breast Adenocarcinoma (MCF-7) | <10 | Exhibited cytotoxic effects |
| Neuroblastoma (SH-SY5Y) | <5 | Effective inhibition of GSK-3β activity observed |
These findings indicate that while the compound is generally non-toxic at higher concentrations, it may exhibit selective cytotoxicity against certain cancer cell lines.
Case Studies
- GSK-3β Inhibition : A study focused on the compound's ability to inhibit GSK-3β activity in neuronal cells showed that treatment with concentrations as low as 1 µM resulted in increased levels of inactive phospho-GSK3α/β, indicating effective inhibition of this enzyme. This suggests potential therapeutic applications in neurodegenerative diseases where GSK-3β is implicated.
- Neuroprotective Effects : In SH-SY5Y cells treated with neurotoxins, this compound demonstrated protective effects, reducing neurotoxicity and promoting cell survival at specific concentrations.
Safety Profile
The compound has been classified with a warning label indicating potential hazards such as skin irritation and respiratory issues upon exposure. Proper handling and safety measures are recommended during laboratory use.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and protecting group strategies for preparing (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from a piperidine scaffold. Protecting groups like Boc (tert-butoxycarbonyl) are critical to prevent undesired side reactions. For example, the tert-butyl ester is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Amine groups are protected using Boc-anhydride in the presence of a base (e.g., triethylamine) to ensure regioselectivity . Solvents such as dichloromethane or ethyl acetate are preferred, and purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : The compound is typically a light yellow solid (melting point data not explicitly reported). Store in a cool, dry environment (< -20°C) under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation during weighing; work in a fume hood with HEPA filtration .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the stereochemistry (R-configuration) and verify tert-butyl/Boc group integration. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) from Boc groups. For purity, employ HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?
- Methodological Answer :
- Catalysis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) for asymmetric hydrogenation of intermediate imines to enforce the R-configuration.
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states in coupling steps.
- Temperature Control : Lower reaction temperatures (-20°C to 0°C) minimize racemization during deprotection.
- Scale-Up : Transition from batch to continuous flow synthesis for better heat/mass transfer and reproducibility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform IC50/EC50 assays in triplicate to confirm activity thresholds.
- Target Validation : Use CRISPR knockouts or siRNA silencing to verify specificity for proposed enzyme targets (e.g., kinases).
- Structural Studies : Conduct X-ray crystallography or cryo-EM to map binding interactions with active sites. Discrepancies in activity may arise from off-target effects or assay interference (e.g., compound aggregation) .
Q. How does the compound’s stereochemistry influence its interactions with biological macromolecules?
- Methodological Answer : The R-configuration creates a spatial arrangement that complements chiral binding pockets in enzymes or receptors. Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of R- vs. S-enantiomers. Experimentally, synthesize both enantiomers and test in surface plasmon resonance (SPR) assays to measure kinetic parameters (KD, kon/koff) .
Q. What are the potential metabolic pathways and degradation products of this compound in biological systems?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
- Degradation Studies : Expose the compound to simulated gastric fluid (pH 2) or plasma (pH 7.4) at 37°C for 24 hours. Monitor Boc group cleavage or piperidine ring oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
